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Compound of Interest

Compound Name: 3-Chloro-2-methylphenol

Cat. No.: B1584042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2-methylphenol (CAS No. 3260-87-5), a substituted phenol of interest in various

chemical and pharmaceutical research domains. Due to the limited availability of

experimentally validated public data, this document presents a combination of predicted data

and expected spectral characteristics based on established principles of spectroscopy and data

from similar compounds.

Overview of 3-Chloro-2-methylphenol
3-Chloro-2-methylphenol is an aromatic organic compound with the chemical formula

C₇H₇ClO.[1] Its structure consists of a phenol ring substituted with a chlorine atom and a

methyl group. The compound's molecular weight is approximately 142.58 g/mol .[1][2]

Spectroscopic Data
The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Chloro-2-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are
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influenced by the electronic effects of the chloro, hydroxyl, and methyl substituents on the

benzene ring.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

-OH 4.5 - 6.0 Singlet (broad) N/A

Aromatic-H (H4) 6.8 - 7.2 Doublet of doublets
ortho: 7.0-9.0, meta:

2.0-3.0

Aromatic-H (H5) 6.7 - 7.1 Triplet ortho: 7.0-9.0

Aromatic-H (H6) 6.9 - 7.3 Doublet of doublets
ortho: 7.0-9.0, meta:

2.0-3.0

-CH₃ 2.1 - 2.4 Singlet N/A

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven unique signals

corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of

the electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C1 (-OH) 150 - 156

C2 (-CH₃) 125 - 130

C3 (-Cl) 130 - 135

C4 120 - 128

C5 125 - 132

C6 115 - 122

-CH₃ 15 - 20

Note: Predicted data. Actual values may vary based on solvent and experimental conditions.
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Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-2-methylphenol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (hydroxyl) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-O stretch (phenol) 1180 - 1260 Strong

C-Cl stretch 700 - 800 Strong

Note: Expected vibrational frequencies based on typical values for substituted phenols.

Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion

peak and various fragment ions. The presence of a chlorine atom will result in a characteristic

M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

m/z Assignment
Expected Relative Intensity

(%)

142 [M]⁺ (with ³⁵Cl) 100 (Base Peak)

144 [M+2]⁺ (with ³⁷Cl) ~33

127 [M-CH₃]⁺ Variable

107 [M-Cl]⁺ Variable

77 [C₆H₅]⁺ Variable
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Note: Predicted fragmentation pattern. Relative intensities can vary significantly with

instrumentation and experimental conditions.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
A sample of 3-Chloro-2-methylphenol (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-

resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is

used with a wider spectral width, a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5

seconds), and a larger number of scans.

FT-IR Spectroscopy
For a solid sample, a small amount of 3-Chloro-2-methylphenol is finely ground with dry

potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample

holder of an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving the

sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with

a resolution of 4 cm⁻¹.

Mass Spectrometry
A dilute solution of 3-Chloro-2-methylphenol in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized

and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then

accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-Chloro-2-methylphenol.
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Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for researchers working with 3-Chloro-2-
methylphenol. For definitive structural confirmation and quantitative analysis, it is

recommended to acquire experimental data under controlled laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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